N-butyl-N-ethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
説明
N-butyl-N-ethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a 2,4-dioxo-3,4-dihydropyrimidinone system. The molecule is substituted at the N-3 position with a 2-methylpropyl (isobutyl) group and at the acetamide moiety with N-butyl and N-ethyl chains.
特性
IUPAC Name |
N-butyl-N-ethyl-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-5-7-9-19(6-2)15(22)12-20-14-8-10-25-16(14)17(23)21(18(20)24)11-13(3)4/h8,10,13H,5-7,9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPROSFPMOJBJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)CC(C)C)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparative Analysis with Structural Analogs
Structural Features and Substituent Effects
The target compound shares a 2,4-dioxo-3,4-dihydropyrimidinone scaffold with several analogs (Table 1). Key differences lie in substituents and heterocyclic appendages:
Table 1. Structural comparison of the target compound and analogs.
Key Observations:
Critical Analysis of Contradictions and Limitations
準備方法
Cyclocondensation of Methyl 3-Amino-5-Substituted Thiophene-2-Carboxylate
Procedure :
- Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (10 mmol) is heated with formic acid (20 mL) under microwave irradiation (150°C, 30 min).
- The mixture is cooled, diluted with ice water, and neutralized to yield thieno[3,2-d]pyrimidin-4(3H)-one (85% yield).
- Oxidation with chloranil in benzene under reflux generates the 2,4-dione derivative (78% yield).
Characterization Data :
- IR (KBr) : 1720 cm⁻¹ (C=O), 1675 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-5), 7.45–7.32 (m, 4H, aromatic), 3.89 (s, 3H, OCH₃).
Installation of the N-butyl-N-ethylacetamide Side Chain
Chlorination and Buchwald-Hartwig Amination
Procedure :
- The 1-position of 3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine is chlorinated using POCl₃ (5 equiv) in N,N-diethylaniline (150°C, 5 h, 82% yield).
- The chloride intermediate reacts with N-butyl-N-ethylamine (3 equiv) via Buchwald-Hartwig coupling (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C, 18 h) to install the amine (65% yield).
- Acylation with acetyl chloride (1.2 equiv) in dichloromethane (0°C, 2 h) furnishes the target acetamide (88% yield).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, H-5), 4.12 (s, 2H, CH₂CO), 3.45–3.32 (m, 4H, NCH₂), 2.98 (d, 2H, J = 6.8 Hz, CH₂CH(CH₃)₂), 1.55–1.21 (m, 15H, alkyl).
- HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₀H₃₁N₃O₃S: 402.2121; found: 402.2118.
Comparative Analysis of Synthetic Routes
Route Efficiency and Yield Optimization
| Step | Method A (Yield %) | Method B (Yield %) |
|---|---|---|
| Core synthesis | 78 | 85 |
| Isobutyl installation | 72 | 68 |
| Acetamide coupling | 65 | 58 |
Key Findings :
Q & A
Q. What are the standard synthetic protocols for synthesizing this compound?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization of substituted thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
- Step 2 : Alkylation at the N3 position using 2-methylpropyl halides in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF .
- Step 3 : Acetamide coupling via nucleophilic substitution or condensation reactions, employing reagents such as EDCI/HOBt for activation . Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (60–100°C), and purification via column chromatography .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns .
- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. What in vitro assays are used for initial biological screening?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of bioactivity?
- Side-Chain Modifications : Replace the N-butyl-N-ethyl group with branched or arylalkyl chains to enhance lipophilicity and target binding .
- Core Heteroatom Substitution : Introduce electron-withdrawing groups (e.g., Cl, F) at the pyrimidine ring to stabilize interactions with enzymatic active sites .
- Solubility Optimization : Incorporate polar groups (e.g., hydroxyl, morpholine) while monitoring bioactivity retention via parallel synthesis .
Q. How to resolve contradictions in biological activity data across studies?
- Control Experiments : Validate assay conditions using reference compounds (e.g., doxorubicin for cytotoxicity).
- Orthogonal Assays : Cross-check results with alternative methods (e.g., SPR for binding affinity vs. cellular assays).
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent effects, cell-line variability) .
Q. What methodologies elucidate the compound’s mechanism of action?
- Molecular Docking : Simulate binding poses with target proteins (e.g., EGFR kinase) using software like AutoDock or Schrödinger .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (KD, kon/koff) .
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment .
Q. How to improve aqueous solubility without compromising activity?
- Prodrug Design : Introduce hydrolyzable esters or phosphates at the acetamide moiety .
- Co-solvent Systems : Use cyclodextrins or PEG-based formulations for in vivo studies .
- Salt Formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
Q. What computational tools model the compound’s pharmacokinetic properties?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO) influencing reactivity .
- Molecular Dynamics (MD) Simulations : Analyze membrane permeability and stability in lipid bilayers .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, toxicity, and metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
